molecular formula C7H10F3NO3 B1435358 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate CAS No. 1597771-06-6

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate

Cat. No.: B1435358
CAS No.: 1597771-06-6
M. Wt: 213.15 g/mol
InChI Key: ZHTUKSCLFOSOMO-UHFFFAOYSA-N
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Description

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate is a bicyclic morpholine derivative. This compound is of particular interest in medicinal chemistry due to its unique structure and properties. It is achiral and exhibits similar lipophilicity to morpholine, making it a valuable morpholine isostere .

Preparation Methods

The synthesis of 3-Oxa-6-Azabicyclo[311]Heptane Trifluoroacetate typically involves a multi-step process starting from inexpensive starting materialsThe reaction conditions often involve straightforward chemistry, making the process efficient and scalable .

Chemical Reactions Analysis

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate is unique due to its bicyclic structure and trifluoroacetate group. Similar compounds include:

Properties

IUPAC Name

3-oxa-6-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2HF3O2/c1-4-2-7-3-5(1)6-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTUKSCLFOSOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 2
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 3
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 4
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 5
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 6
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate

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